1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The structure of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- consists of a pyrrolo[2,3-b]pyridine core with an amino and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives with different biological activities .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and receptor interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, which are critical processes in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives: These compounds also target JAK3 and have similar immunomodulatory effects.
Pyrrolo[1,2-a]pyrazines: These compounds have different core structures but share some biological activities, such as enzyme inhibition.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups, which contribute to its potent biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further development in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H10N4O/c1-13-4-7(8(11)14)6-2-5(10)3-12-9(6)13/h2-4H,10H2,1H3,(H2,11,14) |
InChI Key |
OXOCYBUTNDGUFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)N)C(=O)N |
Origin of Product |
United States |
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